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Compound of Interest

Compound Name: 18BIOder

Cat. No.: B1663949 Get Quote

Disclaimer: The term "18BIOder" does not correspond to a publicly documented chemical

entity. The following technical guide is based on published research on a closely related class

of compounds: isoxazolyl steroid derivatives, which are understood to be relevant to the likely

intended subject based on exploratory searches. The information presented herein pertains to

the synthesis, biological activity, and relevant signaling pathways of these derivatives as a

representative model.

Core Chemical Structure and Properties
Isoxazolyl steroid derivatives are a class of synthetic compounds characterized by a steroidal

backbone, typically based on a pregnane or androstane skeleton, to which an isoxazole ring is

appended. The isoxazole moiety, a five-membered heterocycle containing adjacent nitrogen

and oxygen atoms, can be introduced at various positions of the steroid, often on the side

chain at C-17. These modifications are designed to modulate the biological activity of the

parent steroid, frequently targeting enzymes and receptors involved in cancer signaling

pathways.[1][2][3][4][5]

The general structure often includes a 3β-hydroxy-5-ene moiety, which is common to many

endogenous steroids, and additional functional groups that can be varied to fine-tune the

compound's pharmacological properties. The incorporation of the isoxazole ring can

significantly alter the compound's binding affinity to target proteins and its overall

pharmacokinetic profile.
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Synthesis and Experimental Protocols
The synthesis of isoxazolyl steroids typically involves a multi-step process starting from

commercially available steroid precursors. A general synthetic strategy is outlined below.

Experimental Workflow for the Synthesis of Isoxazolyl Steroids

17-Ketosteroid Precursor

Formation of Weinreb Amide

Conversion to α,β-Acetylenic Ketone (Ynone)

Reaction with Hydroxylamine

1,2- or 1,4-Cycloaddition

Isoxazole Ring Formation

Final Isoxazolyl Steroid Derivative

Click to download full resolution via product page

Caption: General synthetic workflow for isoxazolyl steroid derivatives.
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Key Experimental Protocols:

Preparation of the Weinreb Amide: The synthesis often commences with the conversion of a

carboxylic acid derivative of the steroid at the C-17 position into a Weinreb amide (N-

methoxy-N-methylamide). This is a crucial intermediate that readily reacts with

organometallic reagents to form ketones.[1][2][3]

Formation of α,β-Acetylenic Ketones (Ynones): The Weinreb amide is then treated with a

lithium acetylide or a similar organometallic reagent to yield an α,β-acetylenic ketone, also

known as a ynone. This introduces the carbon framework that will ultimately form the

isoxazole ring.[1][3]

Cycloaddition with Hydroxylamine: The ynone is reacted with hydroxylamine (NH₂OH). The

regioselectivity of this reaction, which determines the substitution pattern of the resulting

isoxazole, can be controlled by the choice of solvent. For instance, a mixture of

tetrahydrofuran and water may favor a 1,4-addition, while aqueous methanol can promote a

1,2-addition.[1][2][3] This cycloaddition reaction leads to the formation of the isoxazole ring,

yielding the final isoxazolyl steroid derivative.[1][2][3]

Biological Activity and Quantitative Data
Isoxazolyl steroid derivatives have been primarily investigated for their potential as anti-cancer

agents, particularly for hormone-dependent cancers like prostate cancer.[1][2][3] Their

mechanism of action often involves the inhibition of key enzymes in androgen biosynthesis or

the modulation of the androgen receptor.

Table 1: Summary of Biological Activity of Representative Isoxazolyl Steroid Derivatives
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Compound
Class

Target Key Findings
IC₅₀ Values
(nM)

Reference

Isoxazolyl

Androstane

Derivatives

CYP17A1 (17α-

hydroxylase/17,2

0-lyase)

Potent and non-

competitive

inhibition of the

enzyme, which is

critical for

androgen

synthesis.

59 [1]

Isoxazolyl

Androstane

Derivatives

5α-reductase

Competitive

inhibition of the

enzyme

responsible for

converting

testosterone to

the more potent

dihydrotestostero

ne.

33 [1]

(17R)-17-((3-(2-

hydroxypropan-

2-yl)isoxazol-5-

yl)methyl)-

androst-5-en-3β-

ol (Compound

24j)

Androgen

Receptor (AR)

Signaling

Suppressed AR

signaling and

decreased AR

protein levels in

prostate cancer

cell lines (LNCaP

and LAPC-4).

Not reported [2]

Signaling Pathway
The primary target pathway for many of the studied isoxazolyl steroid derivatives is the

androgen receptor (AR) signaling pathway, which is a key driver of prostate cancer growth.

Androgen Receptor Signaling Pathway and Site of Action for Isoxazolyl Steroids
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Caption: Inhibition of the androgen receptor signaling pathway by isoxazolyl steroids.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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BenchChem
Our mission is to be the trusted global source of

essential and advanced chemicals, empowering

scientists and researchers to drive progress in science

and industry.
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